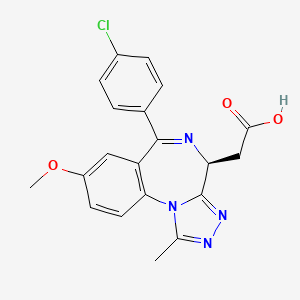

I-BET762 羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

I-BET762 羧酸,也称为莫利布瑞西羧酸,是 I-BET762 的衍生物。它是一种有效的溴结构域和额外末端 (BET) 蛋白抑制剂,这些蛋白是参与基因表达调控的表观遗传阅读器。BET 蛋白识别组蛋白尾部上的乙酰化赖氨酸残基,促进染色质与转录机制之间的相互作用。 I-BET762 羧酸已显示出在治疗各种癌症和炎症性疾病方面有希望 .

科学研究应用

I-BET762 羧酸具有广泛的科学研究应用:

化学: 用作合成靶向 BET 蛋白的 PROTAC 分子的配体。

生物学: 研究其通过抑制 BET 蛋白来调节基因表达的作用。

医学: 正在进行临床试验,用于治疗癌症,包括睾丸中线癌中的核蛋白,以及炎症性疾病。

作用机制

I-BET762 羧酸通过与 BET 蛋白的溴结构域结合发挥其作用,从而阻止它们与组蛋白尾部上的乙酰化赖氨酸残基相互作用。这种抑制破坏了转录机制招募到染色质,导致基因表达下调。 分子靶标包括 BRD2、BRD3 和 BRD4,它们是转录过程的关键调节剂 .

类似化合物:

莫利布瑞西 (I-BET762): 一种具有类似结合亲和力和作用机制的强效 BET 抑制剂。

JQ1: 另一种 BET 抑制剂,其化学结构不同,但生物活性相似。

OTX015: 一种处于临床阶段的 BET 抑制剂,在癌症治疗中具有应用

独特性: I-BET762 羧酸因其特定的修饰而独一无二,这些修饰增强了其对 BET 蛋白的结合亲和力和选择性。 它的羧酸部分允许进行缀合反应,使其成为合成 PROTAC 分子的宝贵工具 .

生化分析

Biochemical Properties

I-BET762 carboxylic acid plays a crucial role in biochemical reactions by inhibiting the activity of BRD4, a protein that recognizes acetylated lysine residues on histone tails and regulates gene expression. The compound interacts with the bromodomains of BRD4, preventing it from binding to acetylated histones and thereby modulating the transcription of target genes . This interaction disrupts the recruitment of transcriptional machinery to chromatin, leading to changes in gene expression patterns. Additionally, I-BET762 carboxylic acid can be used to synthesize PROTAC molecules, which are designed to degrade target proteins through the ubiquitin-proteasome system .

Cellular Effects

I-BET762 carboxylic acid exerts significant effects on various types of cells and cellular processes. By inhibiting BRD4, it influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, I-BET762 carboxylic acid has been shown to induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . It also affects the expression of genes involved in cell survival, differentiation, and immune response. The compound’s impact on cell signaling pathways, such as the MYC oncogene pathway, further underscores its potential as a therapeutic agent in cancer treatment .

Molecular Mechanism

The molecular mechanism of I-BET762 carboxylic acid involves its binding interactions with the bromodomains of BRD4. By occupying the acetyl-lysine binding pocket, the compound prevents BRD4 from recognizing and binding to acetylated histones . This inhibition disrupts the formation of transcriptional complexes and leads to changes in gene expression. Additionally, I-BET762 carboxylic acid can inhibit the recruitment of other transcriptional regulators, such as the Mediator complex, to chromatin, further modulating transcriptional activity . The compound’s ability to inhibit BRD4 also results in the downregulation of oncogenes and other genes critical for cell survival and proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of I-BET762 carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that I-BET762 carboxylic acid remains stable under specific storage conditions, such as -20°C for up to two years . Its activity may decrease over time due to degradation or changes in its chemical structure. Long-term exposure to I-BET762 carboxylic acid in in vitro and in vivo studies has demonstrated sustained inhibition of BRD4 activity, leading to prolonged changes in gene expression and cellular behavior .

Dosage Effects in Animal Models

The effects of I-BET762 carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits BRD4 activity and modulates gene expression without causing significant toxicity . At higher doses, I-BET762 carboxylic acid may exhibit toxic or adverse effects, such as hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome. Careful dosage optimization is essential to balance efficacy and safety in preclinical studies.

Metabolic Pathways

I-BET762 carboxylic acid is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in the oxidation and conjugation of I-BET762 carboxylic acid, leading to the formation of metabolites that are excreted from the body . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity.

Transport and Distribution

The transport and distribution of I-BET762 carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in the nucleus, where it exerts its inhibitory effects on BRD4 . Transporters such as organic anion-transporting polypeptides (OATPs) and efflux pumps like P-glycoprotein (P-gp) may influence the intracellular concentration and distribution of I-BET762 carboxylic acid . These transport mechanisms are critical for determining the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

I-BET762 carboxylic acid is primarily localized in the nucleus, where it interacts with chromatin and inhibits BRD4 activity . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, nuclear localization signals (NLS) may facilitate the transport of I-BET762 carboxylic acid into the nucleus . Once inside the nucleus, the compound binds to bromodomains on histones, preventing BRD4 from recognizing acetylated lysine residues and modulating gene expression.

准备方法

合成路线和反应条件: I-BET762 羧酸的合成涉及多个步骤,从市售的起始原料开始苄基被一系列芳香族和杂环族取代 .

工业生产方法: I-BET762 羧酸的工业生产通常涉及使用优化的反应条件进行大规模合成,以确保高收率和纯度。 该过程包括使用自动化反应器和纯化系统来简化生产 .

化学反应分析

反应类型: I-BET762 羧酸会经历各种化学反应,包括:

氧化: 使用像高锰酸钾这样的氧化剂将醇基团转化为羧酸。

还原: 使用像硼氢化钠这样的还原剂将酮还原为醇。

取代: 卤化反应,其中氯或溴原子被引入芳香环中.

常见试剂和条件:

氧化剂: 高锰酸钾,三氧化铬。

还原剂: 硼氢化钠,氢化铝锂。

卤化剂: 氯,溴.

相似化合物的比较

Molibresib (I-BET762): A potent BET inhibitor with similar binding affinity and mechanism of action.

JQ1: Another BET inhibitor with a different chemical structure but similar biological activity.

OTX015: A clinical-stage BET inhibitor with applications in cancer therapy

Uniqueness: I-BET762 carboxylic acid is unique due to its specific modifications that enhance its binding affinity and selectivity for BET proteins. Its carboxylic acid moiety allows for conjugation reactions, making it a valuable tool in the synthesis of PROTAC molecules .

属性

IUPAC Name |

2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4O3/c1-11-23-24-20-16(10-18(26)27)22-19(12-3-5-13(21)6-4-12)15-9-14(28-2)7-8-17(15)25(11)20/h3-9,16H,10H2,1-2H3,(H,26,27)/t16-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEIZLTSJCDOIBH-INIZCTEOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)OC)C(=NC2CC(=O)O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)OC)C(=N[C@H]2CC(=O)O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(9-methyl-9H-purin-6-yl)amino]methyl}-4,5,6,7-tetrahydro-1-benzofuran-4-ol](/img/structure/B2576471.png)

![2-[4-(2-Methoxyethoxy)phenyl]acetonitrile](/img/structure/B2576475.png)

![N-(4-fluorophenyl)-11-(6-fluoropyridin-2-yl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine](/img/structure/B2576481.png)

![4-[(3-methylpiperidine-1-carbonyl)amino]benzenesulfonyl Chloride](/img/structure/B2576484.png)

![3-(2-ethoxyethyl)-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)

![1-(3-Chlorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2576490.png)